molecular formula C18H14O9 B1234992 Protocetraric acid CAS No. 489-51-0

Protocetraric acid

Cat. No. B1234992
CAS RN: 489-51-0
M. Wt: 374.3 g/mol
InChI Key: VOXMONAUSQZPTP-UHFFFAOYSA-N
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Description

Protocetraric acid is a compound found in certain lichen species . It is known for its strong antioxidant, antimicrobial, and anticancer effects .


Synthesis Analysis

Protocetraric acid is a secondary metabolite produced by lichens . It is synthesized through various biosynthetic pathways, including the acetyl polymalonyl, shikimic acid, and mevalonic acid pathways . The exact synthesis process of Protocetraric acid in lichens is still under investigation .


Physical And Chemical Properties Analysis

Protocetraric acid is a white powder . It has a molecular weight of 374.3 . It is soluble in DMSO . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are also available .

Scientific Research Applications

Chemical Characterization

Protocetraric acid is a major compound observed in various extracts of the lichen species Cetraria islandica . It is commonly found in the Ramalina genus . The presence of Protocetraric acid contributes to the chemical characterization of these lichen species .

Antimicrobial Activity

Protocetraric acid has been isolated from the lichen species F. caperata and has shown strong antimicrobial activity against several bacterial strains . This makes it a potential candidate for the development of new antimicrobial agents .

Pharmacological Potential

The pharmacological potential of lichen extracts, including those containing Protocetraric acid, has been explored in various studies . These studies have revealed potential biological activities of lichen extracts, and Protocetraric acid is among the abundant lichen secondary metabolites that have been evaluated .

Immunological Properties

The lichen Cetraria islandica, which contains Protocetraric acid, has been used in traditional and modern medicines for its many biological properties such as immunological and immunomodulating activities .

Antioxidant Properties

Cetraria islandica, a lichen species that contains Protocetraric acid, is known for its antioxidant activities . This suggests that Protocetraric acid may contribute to these antioxidant properties .

Anti-inflammatory Properties

Cetraria islandica, which contains Protocetraric acid, has been used in traditional and modern medicines for its anti-inflammatory activities . This suggests that Protocetraric acid may play a role in these anti-inflammatory properties .

Mechanism of Action

Target of Action

Protocetraric acid is a lichen secondary metabolite that has been found to exhibit inhibitory activity against the SARS-CoV-2 3CL protease . The 3CL protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, making it a primary target for potential therapeutic agents .

Mode of Action

Protocetraric acid acts as a slow-binding inactivator of the 3CL protease . It forms a stable covalent adduct with the enzyme, acting as a competitive inhibitor . The catalytic Cys145 of the 3CL protease makes a nucleophilic attack on the carbonyl carbon of the cyclic ester common to protocetraric acid, forming a stably acyl-enzyme complex .

Biochemical Pathways

Protocetraric acid affects the biochemical pathway of the SARS-CoV-2 virus by inhibiting the 3CL protease, an enzyme crucial for the replication of the virus . By inhibiting this enzyme, protocetraric acid disrupts the life cycle of the virus, preventing its replication and spread .

Pharmacokinetics

Its inhibitory efficiency (kinact / ki) against the 3cl protease is about 3 × 10^-5 s^-1 µm^-1

Result of Action

The inhibition of the 3CL protease by protocetraric acid results in a decrease in the viability of the SARS-CoV-2 virus . This could potentially lead to a decrease in viral load and severity of disease in infected individuals .

Action Environment

The action of protocetraric acid can be influenced by various environmental factors. It’s worth noting that lichens, the natural source of protocetraric acid, are known to thrive in a wide range of habitats, suggesting that the compound may be relatively stable under various environmental conditions .

Safety and Hazards

Protocetraric acid is considered safe up to a concentration of 80 μM . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is advised .

properties

IUPAC Name

10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O9/c1-6-3-10(21)8(4-19)15-11(6)18(25)27-16-9(5-20)13(22)12(17(23)24)7(2)14(16)26-15/h3-4,20-22H,5H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXMONAUSQZPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197633
Record name Protocetraric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protocetraric acid

CAS RN

489-51-0
Record name Protocetraric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protocetraric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protocetraric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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